Brompheniramine maleate Brompheniramine maleate Brompheniramine maleate is the maleic acid salt of brompheniramine. A histamine H1 receptor antagonist, it is used for the symptomatic relief of allergic conditions, including rhinitis and conjunctivitis. It has a role as an anti-allergic agent. It contains a brompheniramine.
Brompheniramine Maleate is the maleate salt form of brompheniramine, an alkylamine derivative and a histamine antagonist with anticholinergic and sedative properties. Brompheniramine maleate competes with histamine for the H1 receptor. This diminishes the actions of histamine on effector cells and decreases the histamine-mediated symptoms of allergic reaction such as bronchoconstriction, vasodilation, increased capillary permeability and spasmodic contractions of gastrointestinal smooth muscle.
Histamine H1 antagonist used in treatment of allergies, rhinitis, and urticaria.
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Brand Name: Vulcanchem
CAS No.: 980-71-2
VCID: VC20746584
InChI: InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
SMILES: CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
Molecular Formula: C20H23BrN2O4
Molecular Weight: 435.3 g/mol

Brompheniramine maleate

CAS No.: 980-71-2

VCID: VC20746584

Molecular Formula: C20H23BrN2O4

Molecular Weight: 435.3 g/mol

* For research use only. Not for human or veterinary use.

Brompheniramine maleate - 980-71-2

Description Brompheniramine maleate is the maleic acid salt of brompheniramine. A histamine H1 receptor antagonist, it is used for the symptomatic relief of allergic conditions, including rhinitis and conjunctivitis. It has a role as an anti-allergic agent. It contains a brompheniramine.
Brompheniramine Maleate is the maleate salt form of brompheniramine, an alkylamine derivative and a histamine antagonist with anticholinergic and sedative properties. Brompheniramine maleate competes with histamine for the H1 receptor. This diminishes the actions of histamine on effector cells and decreases the histamine-mediated symptoms of allergic reaction such as bronchoconstriction, vasodilation, increased capillary permeability and spasmodic contractions of gastrointestinal smooth muscle.
Histamine H1 antagonist used in treatment of allergies, rhinitis, and urticaria.
See also: ... View More ...
CAS No. 980-71-2
Product Name Brompheniramine maleate
Molecular Formula C20H23BrN2O4
Molecular Weight 435.3 g/mol
IUPAC Name 3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(E)-but-2-enedioic acid
Standard InChI InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Standard InChIKey SRGKFVAASLQVBO-WLHGVMLRSA-N
Isomeric SMILES CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O
SMILES CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
Canonical SMILES CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
Appearance Assay:≥95%A crystalline solid
Related CAS 86-22-6 (Parent)
Synonyms Brompheniramine
Brompheniramine Maleate
Brompheniramine Maleate (1:1)
Chlorphed
Dimetane
Dimetane Ten
Dimetane-Ten
Dimetapp Allergy
Maleate, Brompheniramine
Oraminic 2
Oraminic-2
p Bromdylamine
p-Bromdylamine
para Bromdylamine
para-Bromdylamine
Reference

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Högberg, T., Ulff, B., Renyi, A.L., et al. Synthesis of pyridylallylamines related to zimelidine and their inhibition of neuronal monoamine uptake. J. Med. Chem. 24(12), 1499-1507 (1981).

Simons FE, Frith EM, Simons KJ (December 1982). "The pharmacokinetics and antihistaminic effects of brompheniramine". The Journal of Allergy and Clinical Immunology. 70 (6): 458–64. doi:10.1016/0091-6749(82)90009-4. PMID 6128358.

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Salahudeen MJ; Duffull SB; Nishtala PS; et al. (2015-03-25). "Anticholinergic burden quantified by anticholinergic risk scales and adverse outcomes in older people: a systematic review". BMC Geriatrics. 15 (31): 31. doi:10.1186/s12877-015-0029-9. PMC 4377853. PMID 25879993.

Troy, David B.; Beringer, Paul (2006). Remington: The Science and Practice of Pharmacy. Lippincott Williams & Wilkins. pp. 1546–8. ISBN 9780781746731.

L.A. Walter, U.S. Patent 3,061,517 (1962)

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PubChem Compound 21933724
Last Modified Sep 13 2023

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